molecular formula C22H23ClN4O6 B12503351 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12503351
M. Wt: 474.9 g/mol
InChI Key: ABOFHGJORUWCNU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with an acetyl group and a nitrophenyl carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Synthesis of the Benzoate Ester: The benzoate ester is synthesized by esterification of 4-aminobenzoic acid with ethanol.

    Coupling Reaction: The final step involves the coupling of the acetylpiperazine derivative with the benzoate ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring and nitrophenyl group.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Substituted phenyl derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be employed in studies investigating the interaction of piperazine derivatives with biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the nitrophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C22H23ClN4O6

Molecular Weight

474.9 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-chloro-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H23ClN4O6/c1-3-33-22(30)15-4-7-20(26-10-8-25(9-11-26)14(2)28)19(12-15)24-21(29)17-13-16(27(31)32)5-6-18(17)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,29)

InChI Key

ABOFHGJORUWCNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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